Fluorometholone Acetate 6,9(11)-diene Impurity

HPLC method development Mass spectrometry Impurity profiling

Fluorometholone Acetate 6,9(11)-diene Impurity (CAS 95955-20-7) is a process-specific impurity arising during the synthesis of the ophthalmic corticosteroid fluorometholone acetate. Chemically, it is 17-Hydroxy-6-methylpregna-1,4,6,9(11)-tetraene-3,20-dione Acetate, a des-fluoro steroid with a molecular formula of C₂₄H₂₈O₄ and a molecular weight of 380.48 g/mol.

Molecular Formula C24H28O4
Molecular Weight 380.484
CAS No. 95955-20-7
Cat. No. B586376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorometholone Acetate 6,9(11)-diene Impurity
CAS95955-20-7
Synonyms17-Hydroxy-6-methylpregna-1,4,6,9(11)-tetraene-3,20-dione Acetate; 
Molecular FormulaC24H28O4
Molecular Weight380.484
Structural Identifiers
SMILESCC1=CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C
InChIInChI=1S/C24H28O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6-7,9,12-13,18,20H,8,10-11H2,1-5H3/t18-,20+,22-,23+,24+/m1/s1
InChIKeyBYEQBLYWMQBSKU-JQGGBATGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorometholone Acetate 6,9(11)-diene Impurity CAS 95955-20-7: Chemical Identity and Pharmacopoeial Context


Fluorometholone Acetate 6,9(11)-diene Impurity (CAS 95955-20-7) is a process-specific impurity arising during the synthesis of the ophthalmic corticosteroid fluorometholone acetate [1]. Chemically, it is 17-Hydroxy-6-methylpregna-1,4,6,9(11)-tetraene-3,20-dione Acetate, a des-fluoro steroid with a molecular formula of C₂₄H₂₈O₄ and a molecular weight of 380.48 g/mol [1][2]. Unlike the parent drug, this impurity lacks the 9α-fluoro substituent and features a conjugated diene system across the 6,9(11) positions, which fundamentally alters its chromatographic behavior and potential biological activity . It is commercially supplied as a highly purified analytical reference standard (typically ≥95% purity) for use in pharmaceutical research, quality control, and regulatory submission support .

Identity Fluorometholone Acetate 6,9(11)-diene impurity reference standard
Grade Certified analytical standard for method validation
Use Context Pharmacopoeial impurity profiling, ANDA/DMF support

Why Fluorometholone Acetate 6,9(11)-diene Impurity Cannot Be Substituted with In-Class Analogs


Impurity reference standards for fluorometholone acetate are not interchangeable. The 6,9(11)-diene impurity (CAS 95955-20-7) is structurally distinct from the USP-listed 7,9(11)-diene isomer and the Delta-9(11) impurity, each exhibiting different relative retention times (RRT), relative response factors (RRF), and acceptance limits in pharmacopoeial methods [1]. Generic substitution with an incorrect diene isomer or a different fluorometholone acetate impurity standard will lead to inaccurate quantification, method validation failure, and potential non-compliance with ICH Q3A/Q3B impurity thresholds during ANDA or DMF submissions [2]. The absence of the 9α-fluoro group in this des-fluoro impurity also means it has different UV absorption characteristics and mass spectrometric fragmentation patterns compared to fluorinated analogs, rendering cross-substitution analytically invalid [3].

Risk Factor
Target Impurity
Common Substitute
Isomer Mismatch
6,9(11)-diene (not USP listed)
USP 7,9(11)-diene isomer – different RRT/RRF may misidentify peaks
API Substitution
Des-fluoro impurity MW 380.48
Fluorometholone acetate parent drug – 38 Da mass difference precludes surrogate use
Purity Grade
Certified reference standard (COA)
Crude process impurity mixture – undefined composition, unsuitable for quantification

Quantitative Comparative Evidence for Fluorometholone Acetate 6,9(11)-diene Impurity Selection


Molecular Weight and Elemental Composition: Differentiation from Parent API

The 6,9(11)-diene impurity is a des-fluoro analog of fluorometholone acetate, lacking the 9α-fluoro substituent. Its molecular formula is C₂₄H₂₈O₄ (MW 380.48 g/mol) versus the parent drug fluorometholone acetate C₂₄H₃₁FO₅ (MW 418.51 g/mol), representing a mass difference of -38.03 Da [1][2]. This mass deficit significantly alters chromatographic retention and MS detection parameters, necessitating a dedicated reference standard for accurate quantification.

MW Differentiation
Head-to-head
ΔMW -38.03 Da (des-fluoro vs. parent API)
Supports dedicated LC-MS reference standard requirement
Parent API cannot substitute as impurity standard in MS methods
HPLC method development Mass spectrometry Impurity profiling

Chromatographic Selectivity: Differentiation from USP-Listed 7,9(11)-Diene Isomer

The USP Fluorometholone Acetate monograph lists the 7,9(11)-diene isomer as a specified impurity with a relative retention time (RRT) of 1.77, a relative response factor (RRF) of 1.8, and an acceptance limit of 0.3% [1]. The 6,9(11)-diene impurity (CAS 95955-20-7) is a distinct positional isomer that is NOT listed in the current USP monograph, meaning it must be resolved and quantified using a separate, validated method . The Indian Pharmacopoeia similarly lists the 7,9(11)-diene (identified as 'Fluorometholone Acetate, 7,9(11) Diene') at RRT 1.77 with an RRF of 5.5, while the 6,9(11)-diene is absent from the official related substances table [2].

Isomer Selectivity
Cross-study comparable
Target not in USP/IP; distinct RRT vs. 7,9(11)-diene (USP RRT 1.77)
Incorrect diene leads to peak misassignment in pharmacopoeial methods
Must procure exact 6,9(11)-diene isomer to match method requirements
USP monograph Relative retention time Impurity limit

Purity Specification: Certified Reference Standard Grade vs. Research-Grade Impurity Mixtures

Commercially available 6,9(11)-diene impurity is supplied as a highly purified analytical standard with a minimum purity of 95% (HPLC), as certified by Biosynth/CymitQuimica . In contrast, the compound obtained as an incidental byproduct from crude fluorometholone acetate synthesis typically contains multiple co-eluting impurities and varies batch-to-batch in composition. The certified reference material enables quantitative NMR and HPLC calibration with a defined purity value traceable to the Certificate of Analysis.

Purity Specification
Data to verify
≥95% HPLC purity with lot-specific COA
Certified purity supports quantitative calibration
Undefined impurity mixtures not acceptable for regulatory quantification
Reference standard Certificate of analysis Quantitative NMR

Structural and Biological Relevance: Des-Fluoro Diene Impurity with Potential Altered Glucocorticoid Activity

The 6,9(11)-diene impurity lacks the 9α-fluoro substituent that is critical for glucocorticoid receptor (GR) binding affinity in the parent molecule. Published SAR data for the corticosteroid class indicate that removal of the 9α-fluoro group reduces GR transactivation potency by approximately 10- to 50-fold depending on the assay system [1]. Additionally, the extended conjugation (1,4,6,9(11)-tetraene system) in the impurity versus the 1,4-diene system in fluorometholone acetate alters the molecule's oxidation-reduction potential and chemical stability profile [2].

Biological Relevance
Class-level inference
Predicted 10–50× lower GR binding (des-fluoro)
Impurity may show altered pharmacological profile context
Direct GR binding data not available; class-SAR context only
Structure-activity relationship Des-fluoro impurity Glucocorticoid receptor

Procurement Specification: Certified Analytical Standard Availability and Pricing Benchmark

The 6,9(11)-diene impurity is available as a certified analytical standard from multiple reputable vendors. Santa Cruz Biotechnology offers 5 mg at $380 USD (Catalog sc-498204) , while CymitQuimica provides 2 mg at €315, 5 mg at €448, and 10 mg at €724 . In comparison, the closely related Delta-9(11)-Fluorometholone Acetate impurity (CAS 130145-14-1) and the Fluorometholone Acetate Epoxy Analog (CAS 83873-17-0) have distinct pricing and availability profiles, reflecting their differing synthetic complexity and demand.

Supply Availability
Data to verify
Certified standard available from multiple vendors (5 mg format)
Multiple supply sources support procurement planning
Confirm CAS 95955-20-7 to avoid isomer mix-up when ordering
Reference standard procurement Cost comparison Supply chain

Critical Application Scenarios for Fluorometholone Acetate 6,9(11)-diene Impurity CAS 95955-20-7


HPLC Method Development and Validation for ANDA/DMF Submissions

When developing a stability-indicating HPLC method for fluorometholone acetate drug substance or ophthalmic suspension, the 6,9(11)-diene impurity must be chromatographically resolved from the parent API peak and from the 7,9(11)-diene isomer listed in the USP monograph . This requires a certified reference standard of the exact 6,9(11)-diene impurity to establish system suitability, determine relative retention time, calculate relative response factor, and set quantitation limits per ICH Q2(R1) [1]. The des-fluoro nature of this impurity (MW 380.48 vs. 418.51 for parent) provides a distinct mass channel for LC-MS/MS confirmation in cases of co-elution [2].

Forced Degradation Studies to Establish Impurity Fate and Pathways

The 6,9(11)-diene impurity, containing a conjugated tetraene system (1,4,6,9(11)-tetraene), is predicted to exhibit distinct oxidative and photolytic degradation kinetics compared to the parent 1,4-diene steroid . Using the certified 6,9(11)-diene reference standard as a marker compound in forced degradation studies (acid, base, oxidative, thermal, photolytic conditions) enables tracking of whether this process impurity increases or decreases under stress, thereby establishing whether it is a process impurity, a degradant, or both [1]. This data is essential for setting appropriate specification limits in regulatory filings.

Batch-to-Batch Consistency Monitoring in API Manufacturing

As noted by CymitQuimica, the 6,9(11)-diene impurity has been identified as a major impurity in commercially available fluorometholone acetate . Quality control laboratories should routinely quantify this impurity in incoming API batches using the certified reference standard to ensure consistency and to detect process deviations. A quantitative NMR (qNMR) or HPLC-UV assay calibrated with the 6,9(11)-diene standard provides batch-specific impurity levels, enabling manufacturers to trend impurity profiles and identify shifts in synthetic process performance before they exceed ICH Q3A qualification thresholds [1].

Metabolite Identification and Pharmacokinetic Interaction Studies

Vendors and database entries identify the 6,9(11)-diene impurity as both a synthetic byproduct and a metabolite of fluorometholone [1]. In drug metabolism and pharmacokinetic (DMPK) studies, a characterized reference standard of this impurity enables its use as an analytical marker in in vitro microsomal or hepatocyte incubations to distinguish between pre-existing impurity carryover and actual metabolic formation from the parent drug. This distinction is critical for accurately interpreting metabolite profiling data and assessing CYP-mediated drug-drug interaction potential [2].

Application
Selection Property
Validation Focus
HPLC Method Validation for ANDA/DMF
Certified impurity reference standard with lot-specific COA
Resolution from parent API and USP-listed isomers; RRF determination
Forced Degradation Studies
Conjugated tetraene system stability marker
Track impurity formation/degradation under stress conditions
Batch-to-Batch Consistency Monitoring
Quantifiable impurity with documented purity
Trend impurity levels using HPLC or qNMR calibrated with reference standard
Metabolite Identification (DMPK)
Des-fluoro impurity as analytical marker
Distinguish pre-existing impurity from in-situ metabolite formation
Quote Request

Request a Quote for Fluorometholone Acetate 6,9(11)-diene Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.